molecular formula C13H12O B14658958 (1,2-Dihydroacenaphthylen-5-YL)methanol CAS No. 50773-22-3

(1,2-Dihydroacenaphthylen-5-YL)methanol

Cat. No.: B14658958
CAS No.: 50773-22-3
M. Wt: 184.23 g/mol
InChI Key: YUCKUNMNPXXICR-UHFFFAOYSA-N
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Description

5-Acenaphthylenemethanol, 1,2-dihydro- is a chemical compound with the molecular formula C13H12O It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acenaphthylenemethanol, 1,2-dihydro- typically involves the reduction of acenaphthylene derivatives. One common method is the reduction of acenaphthylene-1,2-dione using sodium borohydride in an alcohol solvent. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of 5-Acenaphthylenemethanol, 1,2-dihydro- may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Acenaphthylenemethanol, 1,2-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acenaphthylene-1,2-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield acenaphthene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Electrophilic reagents such as halogens or nitro groups under appropriate conditions.

Major Products Formed

    Oxidation: Acenaphthylene-1,2-dione.

    Reduction: Acenaphthene derivatives.

    Substitution: Various substituted acenaphthylenemethanol derivatives.

Scientific Research Applications

5-Acenaphthylenemethanol, 1,2-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acenaphthylenemethanol, 1,2-dihydro- involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthylene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the methanol group.

    Acenaphthene: A more saturated derivative of acenaphthylene.

    Acenaphthylene-1,2-dione: An oxidized form of acenaphthylene.

Uniqueness

5-Acenaphthylenemethanol, 1,2-dihydro- is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential biological activities compared to its parent compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

50773-22-3

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

1,2-dihydroacenaphthylen-5-ylmethanol

InChI

InChI=1S/C13H12O/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-7,14H,4-5,8H2

InChI Key

YUCKUNMNPXXICR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)CO

Origin of Product

United States

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